5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile
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Overview
Description
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a carbonitrile group.
Preparation Methods
The synthesis of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chloro-3-cyanopyridine with a suitable amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as ammonium acetate .
Chemical Reactions Analysis
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antimicrobial, and antiviral properties.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar compounds to 5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile include other naphthyridine derivatives such as:
1,6-Naphthyridines: Known for their anticancer and antimicrobial properties.
1,5-Naphthyridines: Used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C13H11ClN4 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
5-amino-2-chloro-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11ClN4/c14-12-7(6-15)5-9-11(16)8-3-1-2-4-10(8)17-13(9)18-12/h5H,1-4H2,(H2,16,17,18) |
InChI Key |
XJVOLELQFQHFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=C(C(=NC3=N2)Cl)C#N)N |
Origin of Product |
United States |
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